3-(2-Oxopropyl)furan-2-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Furfuralacetone is primarily synthesized through the aldol condensation of furfural and acetone. This reaction is typically carried out in the presence of solid-base catalysts such as calcined-rehydrated layered double hydroxides (LDH) or MgAl mixed oxides . The reaction conditions often involve temperatures around 373 K and pressures of 100 psi .
Industrial Production Methods
In industrial settings, the production of furfuralacetone involves continuous flow processes. For example, a two-step approach can be used where lignocellulose-derived furfuralacetone is first hydrogenated and then deoxygenated over commercial catalysts to form the desired product .
Chemical Reactions Analysis
Types of Reactions
Furfuralacetone undergoes various chemical reactions, including:
Oxidation: Furfuralacetone can be oxidized to form furoic acid and other derivatives.
Reduction: Hydrogenation of furfuralacetone can produce 2-butyltetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation is typically carried out using catalysts such as Ru/C at temperatures around 50°C.
Substitution: Electrophilic aromatic substitution reactions often require acidic catalysts.
Major Products Formed
Oxidation: Furoic acid and other oxidized derivatives.
Reduction: 2-butyltetrahydrofuran.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Furfuralacetone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furfuralacetone involves its ability to undergo aldol condensation reactions. The reaction mechanism typically involves the formation of an enolate intermediate, which then reacts with the carbonyl group of furfural to form the aldol product . This product can further undergo dehydration to form furfuralacetone .
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor to furfuralacetone, used in various chemical processes.
2-Hydroxymethylfurfural (HMF): Another furan derivative with applications in biofuel production.
Furfurylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Furfuralacetone is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in various chemical processes.
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(2-oxopropyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H8O3/c1-6(10)4-7-2-3-11-8(7)5-9/h2-3,5H,4H2,1H3 |
InChI Key |
RJOBPRZGWVDKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(OC=C1)C=O |
Origin of Product |
United States |
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